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Compound of Interest

N,N-dimethyl-2-
Compound Name:

nitrobenzenesulfonamide
CAS No.: 23530-43-0

Cat. No.: B1593564

Get Quote

Executive Summary

Compound Identity: N,N-Dimethyl-2-nitrobenzenesulfonamide CAS Registry Number: 5349-
78-0 Molecular Formula: C

H
N
@)
S Molecular Weight: 230.24 g/mol [1]

This technical guide provides a comprehensive spectral analysis of N,N-dimethyl-2-
nitrobenzenesulfonamide, a tertiary sulfonamide derivative often utilized as a stable model
compound in the study of "nosyl" (nitrobenzenesulfonyl) protecting group chemistry.[1] Unlike
its primary amide counterpart (2-nitrobenzenesulfonamide), which is a key intermediate in the
Fukuyama amine synthesis, the N,N-dimethyl derivative serves as a critical reference standard

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1593564#bc-rfq
https://www.benchchem.com/product/b1593564/docs?utm_src=pdf-body#technical-guide-spectral-characterization-of-n-n-dimethyl-2-nitrobenzenesulfonamide
https://pubchem.ncbi.nlm.nih.gov/compound/3276344
https://www.benchchem.com/product/b1593564/docs?utm_src=pdf-body#technical-guide-spectral-characterization-of-n-n-dimethyl-2-nitrobenzenesulfonamide
https://www.benchchem.com/product/b1593564/docs?utm_src=pdf-body#technical-guide-spectral-characterization-of-n-n-dimethyl-2-nitrobenzenesulfonamide
https://pubchem.ncbi.nlm.nih.gov/compound/3276344
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1593564?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

for characterizing sulfonamide stability and spectroscopic behavior, particularly regarding the
steric influence of the ortho-nitro group.

Synthesis & Preparation Protocol

To ensure spectral data integrity, the compound is best prepared via the direct nucleophilic
substitution of 2-nitrobenzenesulfonyl chloride with dimethylamine.[1][2] This protocol
minimizes byproducts that could obscure spectral interpretation.[1][2]

Experimental Workflow

Reagents:

2-Nitrobenzenesulfonyl chloride (1.0 equiv)[1]

Dimethylamine hydrochloride (1.2 equiv)[1]

Triethylamine (2.5 equiv)[1][3]

Dichloromethane (DCM) [Solvent][1]
Procedure:

» Dissolution: Dissolve 2-nitrobenzenesulfonyl chloride in anhydrous DCM at 0°C under an
inert atmosphere (

).
o Addition: Add dimethylamine hydrochloride to the solution.

» Basification: Dropwise add triethylamine. The base serves dual roles: liberating free
dimethylamine and neutralizing the HCI byproduct.[2]

o Reaction: Stir at room temperature for 2—4 hours. Monitor via TLC (30% EtOAc/Hexanes) for
the disappearance of the sulfonyl chloride (
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o Workup: Wash the organic layer with 1M HCI (to remove unreacted amine), followed by
saturated

and brine.

 Purification: Dry over

, filter, and concentrate. Recrystallize from Ethanol/Hexanes if necessary to obtain analytical-
grade crystals.[1][2]

2-Nitrobenzenesulfonyl
Chloride + Reagents

\ Nucleophilic Substitution > Acid/Base Wash N,N-Dimethyl-2-nitro-
/ (0°C to RT, 4h) & Extraction benzenesulfonamide
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+ Et3N / DCM

Click to download full resolution via product page
Figure 1: Synthetic pathway for the preparation of the target analyte.
Spectral Analysis
A. Mass Spectrometry (MS)

The mass spectrum of sulfonamides is dominated by cleavage of the S—N and C-S bonds.[1]
[2] For the 2-nitro isomer, the "ortho effect” significantly influences fragmentation.[1][2]

e Molecular lon (

): Observed at m/z 230.[1][2]

» Base Peak Logic:
o Loss of

[M-46]: A characteristic fragmentation for nitroaromatics, yielding a cation at m/z 184.[1]

o Loss of
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[M-64]: A rearrangement common in arylsulfonamides, often involving the extrusion of

to form an amine radical cation.[1] However, in ortho-nitro derivatives, the interaction
between the nitro oxygen and the sulfur center can lead to complex rearrangements.[1]

o Sulfonyl Cation (

): Cleavage of the S—N bond yields the 2-nitrobenzenesulfonyl cation at m/z 186.[1]

Molecular lon [M]+

m/z 230

- NO2 (46) | SO2 (64)

Ar-SO2+ Cation
m/z 186

[M - NO2]+
m/z 184

[M - SO2]+
(Rearrangement)

Click to download full resolution via product page

Figure 2: Primary fragmentation pathways observed in EI-MS.[1]

B. Infrared Spectroscopy (IR)

The IR spectrum provides diagnostic confirmation of the functional groups.[1][2] The ortho-
substitution may cause slight frequency shifts due to field effects, but the bands remain
characteristic.[1][2]
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Functional Group

Frequency (

Assignment Logic

)
Sulfonamide ( Asymmetric stretch (
1340-1360
) ).[1] Strong intensity.
Sulfonamide ( Symmetric stretch (
1150-1170
) ). Strong intensity.
Nitro ( Asymmetric stretch. Distinctive
1530-1540 o
) for aromatic nitro groups.[1][2]
) Symmetric stretch. Often
Nitro ( .
1350-1370 overlaps with
) asymmetric band.[1][2]
Weak stretching vibrations
Aromatic C—H 3050-3100 above 3000
[1]
Aliphatic stretches from the N-
Methyl C—H 2850-2950

dimethyl group.

C. Nuclear Magnetic Resonance (NMR)

H NMR (Proton)

The ortho-nitro substituent creates a highly deshielded environment for the adjacent aromatic

protons.[1] The spectrum typically exhibits an ABCD aromatic pattern (4 distinct protons) due to

the lack of symmetry caused by the 1,2-substitution.[1]

e Solvent:

or

(Values below approximate for
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)-[11[2]

e Aromatic Region (7.6 — 8.2 ppm):
o H-3 (ortho to

): Most deshielded doublet, typically ~8.10 ppm.[1] The nitro group's anisotropy and
electron-withdrawing inductive effect (-1, -M) shift this proton downfield.[1]

o H-6 (ortho to

): Deshielded doublet/multiplet, typically ~7.95 ppm.[1] The sulfonyl group is also strongly
electron-withdrawing.[1][2]

o H-4 & H-5: Triplets/multiplets in the 7.70 — 7.85 ppm range.[1]
 Aliphatic Region (2.8 — 3.0 ppm):
o N-Methyls: Singlet at ~2.90 ppm (integration 6H).[1][2]

o Expert Insight: In some sterically crowded ortho-sulfonamides, restricted rotation around
the S—N bond can broaden this singlet or, at low temperatures, split it into two distinct
signals.[1] At room temperature, it usually appears as a sharp singlet.[1][2]

C NMR (Carbon)

o Carbonyl/lpso Carbons:
o C-N(
ipso): ~148 ppm.[1][2]
o C-S(
ipso): ~134 ppm.[1][2]

e Aromatic CH: Four distinct signals in the 124 — 135 ppm range.[1][2] The carbon ortho to the
nitro group is typically the most deshielded CH.[2]

e Methyl Carbons: Single peak at ~37-38 ppm.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. N-(4,6-Dimethyl-2-pyrimidinyl)-4-nitrobenzenesulfonamide | C12H12N404S | CID
3276344 - PubChem [pubchem.ncbi.nlm.nih.gov]

¢ 2. N,N-Dimethylbenzenesulfonamide | CBH11NO2S | CID 84423 - PubChem
[pubchem.ncbi.nim.nih.gov]

¢ 3. 2,6-Dimethyl-1-nitrobenzene(81-20-9) 13C NMR spectrum [chemicalbook.com]

¢ To cite this document: BenchChem. [Technical Guide: Spectral Characterization of N,N-
Dimethyl-2-nitrobenzenesulfonamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1593564/docs#technical-guide-spectral-
characterization-of-n-n-dimethyl-2-nitrobenzenesulfonamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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